molecular formula C16H13F2N3O2S B2850201 1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(4-methoxybenzyl)urea CAS No. 1207006-49-2

1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(4-methoxybenzyl)urea

Cat. No.: B2850201
CAS No.: 1207006-49-2
M. Wt: 349.36
InChI Key: NVJWSHNXWUJJJF-UHFFFAOYSA-N
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Description

1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(4-methoxybenzyl)urea is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology. The presence of fluorine atoms and a methoxybenzyl group in its structure imparts unique chemical and physical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

The synthesis of 1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(4-methoxybenzyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole core: This step involves the cyclization of a suitable precursor, such as 4,6-difluoro-2-aminobenzenethiol, with a carbonyl compound to form the benzo[d]thiazole ring.

    Introduction of the urea moiety: The benzo[d]thiazole derivative is then reacted with an isocyanate or a carbamoyl chloride to introduce the urea functionality.

    Attachment of the methoxybenzyl group: Finally, the methoxybenzyl group is introduced through a nucleophilic substitution reaction, typically using a methoxybenzyl halide and a suitable base.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The fluorine atoms in the benzo[d]thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(4-methoxybenzyl)urea has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the development of anti-cancer, anti-inflammatory, and antimicrobial drugs. Its unique structure allows for interactions with various biological targets, making it a promising candidate for drug discovery.

    Chemical Biology: The compound is used as a probe to study biological processes and molecular interactions. Its fluorescent properties enable imaging and tracking of biological molecules in vitro and in vivo.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes. Its stability and reactivity make it a valuable building block for chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(4-methoxybenzyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and function. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(4-methoxybenzyl)urea can be compared with other similar compounds, such as:

    4,5-Difluorobenzo[d]thiazol-2-amine: This compound shares the benzo[d]thiazole core but lacks the urea and methoxybenzyl groups. It is used as a building block in organic synthesis and has different chemical properties and applications.

    6-Fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: This compound has a similar structure but includes an additional benzo[d]thiazole ring. It is investigated for its anti-cancer activity and other biological effects.

    N-(thiazol-2-yl)piperidine-2,6-dione derivatives: These compounds have a thiazole ring and are studied for their nonlinear optical properties and potential use in advanced materials.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for diverse research and industrial applications.

Properties

IUPAC Name

1-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3O2S/c1-23-11-4-2-9(3-5-11)8-19-15(22)21-16-20-14-12(18)6-10(17)7-13(14)24-16/h2-7H,8H2,1H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJWSHNXWUJJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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